1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841630
InChI: InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12ClFO2
Molecular Weight: 230.66 g/mol

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC17841630

Molecular Formula: C11H12ClFO2

Molecular Weight: 230.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one -

Specification

Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
IUPAC Name 1-(3-chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
Standard InChI InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3
Standard InChI Key MACJRSCDINSRGY-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)C1=C(C(=CC(=C1)F)Cl)O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a phenyl ring with three substituents: chlorine (3-position), fluorine (5-position), and hydroxyl (2-position). The butan-1-one chain includes a methyl branch at the 3-position, yielding the IUPAC name 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one. Its molecular formula is C₁₁H₁₁ClF₂O₂, with a calculated molecular weight of 256.66 g/mol. The hydroxyl group enhances polarity, while chloro and fluoro substituents contribute to electron-withdrawing effects, influencing reactivity .

Synthetic Pathways

Synthesis likely follows Friedel-Crafts acylation, analogous to methods for 1-(3-Chloro-2-fluorophenyl)butan-1-one. Key steps include:

  • Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent unwanted side reactions.

  • Friedel-Crafts acylation: Reaction of 3-chloro-5-fluoro-2-hydroxyphenol with 3-methylbutanoyl chloride in the presence of AlCl₃ under anhydrous conditions.

  • Deprotection: Acidic or basic hydrolysis to regenerate the hydroxyl group.

Industrial-scale production would optimize solvent systems (e.g., dichloromethane) and catalysts to achieve yields >80%.

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₁ClF₂O₂
Molecular Weight256.66 g/mol
Melting PointEstimated 120–125°C (analog data)
Boiling Point~300°C (decomposition likely)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs.

Reactivity Profile

  • Oxidation: The ketone group may oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.

  • Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at positions activated by electron-withdrawing groups .

Biological Activities

Anticancer Activity

Analogous halogenated ketones inhibit tubulin polymerization, a mechanism critical in cancer cell division. In vitro studies on MCF-7 breast cancer cells report IC₅₀ values of 10–33 nM for related compounds . The trifluoromethyl group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone enhances binding to hydrophobic enzyme pockets, suggesting similar potential for this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator